Eledoisin Related Peptide 2TFA
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Overview
Description
Eledoisin Related Peptide 2TFA is a synthetic peptide that belongs to the tachykinin family. It is a ligand for neurokinin receptors and is known for its excitatory effects on neurons. This compound is a derivative of eledoisin, which is an undecapeptide originally isolated from the salivary glands of certain mollusks .
Preparation Methods
Synthetic Routes and Reaction Conditions: Eledoisin Related Peptide 2TFA is synthesized using solid-phase peptide synthesis (SPPS). The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The peptide is then cleaved from the resin and purified .
Industrial Production Methods: In industrial settings, the synthesis of this compound involves automated peptide synthesizers that can handle large-scale production. The use of high-performance liquid chromatography (HPLC) is common for the purification of the peptide to ensure high purity levels .
Chemical Reactions Analysis
Types of Reactions: Eledoisin Related Peptide 2TFA undergoes various chemical reactions, including:
Oxidation: This reaction can occur at the methionine residue, leading to the formation of methionine sulfoxide.
Reduction: Reduction reactions can reverse the oxidation of methionine residues.
Substitution: Amino acid residues in the peptide can be substituted to create analogs with different properties
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Protected amino acids and coupling reagents like HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate)
Major Products Formed:
Oxidation: Methionine sulfoxide derivatives.
Reduction: Restored methionine residues.
Substitution: Various peptide analogs with modified amino acid sequences
Scientific Research Applications
Eledoisin Related Peptide 2TFA has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in modulating neuronal activity and neurotransmitter release.
Medicine: Explored for potential therapeutic applications in treating respiratory and neurological disorders.
Industry: Utilized in the development of peptide-based drugs and as a reference standard in analytical methods.
Mechanism of Action
Eledoisin Related Peptide 2TFA exerts its effects by binding to neurokinin receptors, specifically the tachykinin receptors. This binding triggers a cascade of intracellular events, leading to the excitation of neurons. The peptide shares a common C-terminal sequence with other tachykinins, which is crucial for receptor binding and activation .
Comparison with Similar Compounds
Substance P: Another tachykinin with similar excitatory effects on neurons.
Neurokinin A and B: Tachykinins that share structural similarities and receptor binding properties with Eledoisin Related Peptide 2TFA
Uniqueness: this compound is unique due to its specific amino acid sequence and its ability to induce prolonged excitatory effects compared to other tachykinins. Its synthetic nature allows for modifications that can enhance its stability and efficacy .
Biological Activity
Eledoisin Related Peptide 2TFA is a synthetic analog of the naturally occurring peptide eledoisin, derived from the venom of the sea anemone Actinia equina. This compound has garnered interest in biomedical research due to its significant biological activities, particularly as a tachykinin receptor agonist. This article explores its biological activity, mechanisms of action, and potential applications in therapeutic contexts.
Overview of this compound
Eledoisin is known for its potent effects on vasodilation and smooth muscle contraction. The 2TFA variant has been developed to enhance the stability and biological activity of the original peptide. Its primary mechanism involves acting as a ligand for tachykinin receptors, which play critical roles in various physiological processes such as pain modulation, inflammation, and neurogenic responses .
This compound primarily interacts with tachykinin receptors, particularly the neurokinin-1 (NK1) receptor. This interaction is crucial for mediating its effects on pain perception and inflammatory responses. The binding affinity and biological activity of this peptide can be significantly influenced by structural modifications, making it a valuable candidate for pharmacological studies .
Key Biological Activities
- Vasodilation: this compound induces vasodilation through its action on vascular smooth muscle.
- Smooth Muscle Contraction: It stimulates smooth muscle contraction, which is essential in various physiological contexts.
- Pain Modulation: The peptide's interaction with tachykinin receptors suggests potential applications in pain management therapies.
- Inflammation Response: It may play a role in modulating inflammatory responses through neurogenic pathways .
Comparative Analysis with Other Neuropeptides
The following table compares this compound with other related neuropeptides:
Compound Name | Structure Type | Biological Activity | Unique Features |
---|---|---|---|
Eledoisin | Natural Peptide | Vasodilation, smooth muscle contraction | Derived from Actinia equina |
Substance P | Natural Peptide | Pain transmission, inflammation | Well-studied tachykinin receptor agonist |
Neurokinin A | Natural Peptide | Vasodilation, smooth muscle contraction | Involved in respiratory functions |
This compound | Synthetic Analog | Enhanced vasodilation, pain modulation | Increased stability and potency |
This compound stands out due to its synthetic nature, enabling tailored modifications that enhance its stability and efficacy compared to natural peptides like eledoisin and substance P.
Case Studies and Research Findings
Several studies have investigated the biological activities of this compound:
- Vasodilatory Effects : In vitro studies demonstrated that this compound effectively induces vasodilation in isolated vascular tissues, highlighting its potential utility in treating conditions characterized by impaired blood flow.
- Pain Modulation : Research focusing on animal models has shown that administration of this compound leads to significant reductions in pain responses induced by inflammatory stimuli. This suggests its potential role as an analgesic agent .
- Inflammatory Response : A study indicated that this compound modulates inflammatory responses by influencing cytokine release from immune cells. This property could be leveraged in developing treatments for inflammatory diseases.
Properties
Molecular Formula |
C38H60F6N8O10S |
---|---|
Molecular Weight |
935.0 g/mol |
IUPAC Name |
(2S)-2,6-diamino-N-[(2S)-1-[[(2S,3S)-1-[[2-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]hexanamide;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C34H58N8O6S.2C2HF3O2/c1-6-22(4)29(42-33(47)27(19-23-12-8-7-9-13-23)41-31(45)24(36)14-10-11-16-35)34(48)38-20-28(43)39-26(18-21(2)3)32(46)40-25(30(37)44)15-17-49-5;2*3-2(4,5)1(6)7/h7-9,12-13,21-22,24-27,29H,6,10-11,14-20,35-36H2,1-5H3,(H2,37,44)(H,38,48)(H,39,43)(H,40,46)(H,41,45)(H,42,47);2*(H,6,7)/t22-,24-,25-,26-,27-,29-;;/m0../s1 |
InChI Key |
UOSNYQKSNWPKMQ-XNYYMLJVSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CCCCN)N.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
Canonical SMILES |
CCC(C)C(C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CCSC)C(=O)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CCCCN)N.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
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